4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (4CN7P) is a heterocyclic aromatic compound. It is a member of the pyrrolo[2,3-d]pyrimidine family, which is composed of six-membered nitrogen-containing heterocyclic compounds. 4CN7P is an important building block used in the synthesis of a variety of pharmaceuticals and agrochemicals. It has been used in the synthesis of drugs such as antifungals, antivirals, and anti-cancer agents. 4CN7P is also used as a starting material for the synthesis of a wide range of organic compounds, including polymers, dyes, and pigments.
Scientific Research Applications
Efficient Synthesis of Azaindoles
One application involves the use of chloro-nitro-pyrrolopyrimidine derivatives as building blocks for the synthesis of azaindoles. For instance, 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine have been utilized to synthesize 4-substituted 7-azaindole derivatives through nucleophilic displacement, showcasing the compound's role in facilitating the production of pharmacologically relevant structures (Figueroa‐Pérez et al., 2006).
Synthesis of Pyrrolopyrimidine Derivatives
Another study explored the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, leading to various pyrrolopyrimidine derivatives. This research underscores the compound's utility in creating a diverse array of chemical entities with potential for drug development and other applications (Čikotienė et al., 2007).
Large-Scale Synthesis for Pharmaceutical Applications
Pyrrolo[2,3-d]pyrimidines have been widely investigated for their pharmaceutical properties. A study presented a short and efficient synthesis method for a pyrrolo[2,3-d]pyrimidine derivative, highlighting the ecological and economical aspects of its production. This synthesis route emphasizes the compound's significance in the large-scale production of pharmaceutically active compounds (Fischer & Misun, 2001).
Novel Pyrimidine Derivatives as Potential Antibacterial Agents
Research on the annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines resulted in the synthesis of novel derivatives. These compounds were synthesized for biological screening as potential antibacterial agents, demonstrating the role of pyrrolo[2,3-d]pyrimidine in the development of new therapeutic agents (Dave & Shah, 2002).
properties
IUPAC Name |
4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-4-3(11(12)13)1-8-6(4)10-2-9-5/h1-2H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYXRILYMGQZIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418938 | |
Record name | 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
22277-01-6 | |
Record name | 22277-01-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.